1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine
Overview
Description
18-Crown-6 is an organic compound with the formula [C2H4O]6 and the IUPAC name of 1,4,7,10,13,16-hexaoxacyclooctadecane . It is a white, hygroscopic crystalline solid with a low melting point . Like other crown ethers, 18-crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations .
Synthesis Analysis
This compound is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction is as follows: (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .
Molecular Structure Analysis
The point group of 18-crown-6 is S6 . The dipole moment of 18-crown-6 varies in different solvents and under different temperatures . Under 25 °C, the dipole moment of 18-crown-6 is 2.76 ± 0.06 D in cyclohexane and 2.73 ± 0.02 in benzene .
Chemical Reactions Analysis
The formation of the [M(18-crown-6)]2+ (M = Ca2+, Sr2+ or Ba2+) complexes was revealed and their formation constants, reaction enthalpies, and entropies were determined .
Physical And Chemical Properties Analysis
The molecular weight of 18-Crown-6 is 264.3154 . It has a density of 1.237 g/cm3 . The melting point ranges from 37 to 40 °C, and it has a boiling point of 116 °C at 0.2 Torr . It is soluble in water at 75 g/L .
Scientific Research Applications
Solvation Properties
1,4,7,10,13,16-Hexaoxacyclooctadecane demonstrates unique enthalpic properties in solvation. Specific interactions with water and acetonitrile were highlighted, and the enthalpy of solvation was decomposed into enthalpy of cavity formation and solute-solvent interaction, calculated using scaled particle theory (Barannikov, Guseynov, & Vyugin, 2004).
Complexation with Ions
Research has extensively studied the complexation of this compound with various ions. For instance, the complexation with sodium, potassium, rubidium, caesium, and ammonium ions was studied, providing insights into the thermodynamics and structure of these complexes in solution (Ozutsumi & Ishiguro, 1992).
Crystal Structure Analysis
The crystal structure analyses of this compound and its complexes with various ions, such as alkali thiocyanates, have been conducted, revealing details about the conformation and interactions of the molecule (Dunitz, Dobler, Seiler, & Phizackerley, 1974).
Role in Chemical Reactions
1,4,7,10,13,16-Hexaoxacyclooctadecane plays a significant role in various chemical reactions. For example, it has been used to investigate the polarographic reduction of elements like samarium and ytterbium (Yamana, Mitsugashira, Shiokawa, & Suzuki, 1982).
Interaction with Water in Complexation
The complexation characteristics of this compound with Li+ and K+ ions have been explored. The study revealed that water molecules interact differently with these complexes, providing insights into the mechanisms of formation of the Li+ and K+ complexes (Umecky, Takamuku, Kanzaki, Takagi, Kawai, Matsumoto, & Funazukuri, 2014).
Gas Chromatographic Applications
It has been used as a stationary phase in gas chromatography, showing promising chromatographic properties and separation efficiency for various compounds (Su-hua & Ping, 2006).
Effect on Reaction Rates
The compound's influence on reaction rates was observed in a study focusing on the reaction of 2,4-dinitrochlorobenzene and NaN3, demonstrating its role in enhancing or modifying chemical reaction kinetics (Tuncer & Erk, 1998).
Kinetics of Complexation
The kinetics of complexation of alkali earth metal ions with 1,4,7,10,13,16-hexaoxacyclooctadecane in methanol solution were studied, providing insights into the rate-determining steps and mechanisms involved in these processes (Yun, Kim, Yang, & Choi, 1989).
Safety And Hazards
Future Directions
18-Crown-6 has been used as a phase-transfer catalyst in the chemoselective reduction of fused tetrazoles with NaBH4 and potassium hydroxide . It has also been used in the N-alkylation of heterocyclic compounds and allylation of functionalized aldehydes . These applications suggest potential future directions for the use of 18-Crown-6 in various chemical reactions.
properties
IUPAC Name |
1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27NO6/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13H,1-12,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJUGHLWDFGGTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOCCOC(COCCOCCO1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70408130 | |
Record name | 2-Aminomethyl-18-crown-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine | |
CAS RN |
83585-61-9 | |
Record name | 2-Aminomethyl-18-crown-6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70408130 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Aminomethyl-18-crown-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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